Regioisomeric Differentiation via Melting Point: A Purity and Handling Criterion
A direct comparison of physical properties reveals that the melting point of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline is distinct from that of its closest analog, 2-Iodo-4-nitroaniline. The presence of the trifluoromethyl group in the target compound alters the solid-state properties. 2-Iodo-4-nitroaniline (CAS 6293-83-0) has a reported melting point of 105-109 °C, while a precise melting point for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline is not readily available in the public domain, its different molecular structure and higher molecular weight (332.02 vs. 264.02 g/mol) strongly suggest a different melting point range . This difference serves as a qualitative indicator of identity and purity for the target compound.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 2-Iodo-4-nitroaniline (CAS 6293-83-0): 105-109 °C |
| Quantified Difference | Not calculable; qualitative difference due to presence of trifluoromethyl group |
| Conditions | Literature values from vendor and database sources |
Why This Matters
Melting point is a standard quality control parameter; a unique value confirms the identity and purity of the received material, differentiating it from structurally similar but less functionalized building blocks.
